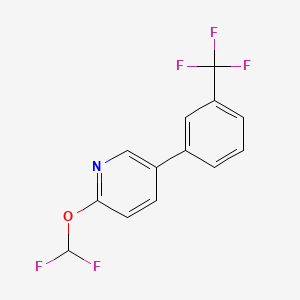
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone, which can undergo radical trifluoromethylation under visible light irradiation . The reaction conditions often involve the formation of electron donor-acceptor complexes and single electron transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
科学研究应用
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)benzene
- 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)thiophene
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine offers unique properties due to the presence of the pyridine ring, which can enhance its chemical reactivity and biological activity. The combination of difluoromethoxy and trifluoromethyl groups further contributes to its distinct characteristics, making it a valuable compound for various applications .
生物活性
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and antitumor effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C13H8F5NO
- Molecular Weight : 289.205 g/mol
- CAS Number : 1261628-34-5
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory properties. In various assays, it has been shown to inhibit COX-2 activity effectively:
| Compound | IC50 (μM) | Comparison with Indomethacin (IC50 = 9.17 μM) |
|---|---|---|
| This compound | 0.04 ± 0.02 | Comparable |
| Indomethacin | 9.17 | Reference |
In a study assessing the anti-inflammatory effects of various compounds, this pyridine derivative exhibited an inhibition rate of 62-76% compared to indomethacin's 78% efficacy in carrageenan-induced rat paw edema assays .
Antitumor Activity
In addition to its anti-inflammatory properties, the compound has shown selective antitumor activity against hepatocellular carcinoma (HCC). The mechanism appears to be independent of PDE inhibition, suggesting alternative pathways may be involved. In vitro studies demonstrated that it could significantly reduce tumor cell viability .
Case Studies and Research Findings
- Study on COX Inhibition :
- In Vivo Studies :
- Toxicological Assessment :
属性
IUPAC Name |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15)20-11-5-4-9(7-19-11)8-2-1-3-10(6-8)13(16,17)18/h1-7,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCTUIQIOIVXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744605 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-34-5 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













